Thiodiglycolic acid

描述

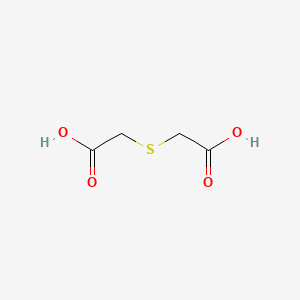

Thiodiglycolic acid, also known as 2,2’-thiodiacetic acid, is an organic compound with the molecular formula C4H6O4S. It is a derivative of thiodiacetic acid and is characterized by the presence of two carboxylic acid groups and a sulfur atom. This compound is known for its corrosive properties and is used in various industrial and scientific applications .

准备方法

Synthetic Routes and Reaction Conditions: Thiodiglycolic acid can be synthesized through the reaction of sodium or potassium chloroacetate with alkali metal hydrosulfide in an aqueous medium. Another method involves the reaction of chloroacetic acid with sodium thiosulfate to form a Bunte salt, which is then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting monochloroacetic acid with sodium hydrosulfide in an aqueous medium. The reaction mixture is then acidified, and the desired product is extracted using organic solvents such as ethers or alcohols. The crude product is purified by distillation .

化学反应分析

Types of Reactions: Thiodiglycolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form dithis compound.

Reduction: this compound acts as a reducing agent, especially at higher pH levels.

Substitution: this compound can react with alkyl halides to form thioethers.

Major Products:

Dithis compound: Formed through the oxidation of this compound.

Thioethers: Formed through substitution reactions with alkyl halides.

科学研究应用

Pharmaceuticals

Thiodiglycolic acid is recognized as a significant metabolite of the anticancer drug ifosfamide. Studies indicate that it may contribute to mitochondrial dysfunction, which could lead to adverse effects during chemotherapy treatments. Specifically, it inhibits the oxidation of palmitic acid in isolated rat liver mitochondria, suggesting a potential mechanism for toxicity associated with ifosfamide therapy .

Cosmetics

In the cosmetic industry, this compound is utilized in formulations for skin treatments and hair products. It is effective in depilatory creams due to its ability to break disulfide bonds in keratin, facilitating hair removal. Additionally, it has been employed in skin peels for its exfoliating properties .

Cleaning Agents

This compound's chelating properties make it an excellent additive in cleaning formulations. It is particularly effective in automotive cleaning products where it helps remove metal oxides and other contaminants from surfaces .

Leather Processing

In leather manufacturing, this compound is used as a safer alternative to sodium hydrosulfide for hair removal during the beamhouse process. This application not only minimizes environmental impact but also improves workplace safety by reducing hazardous waste generation .

Agricultural Chemicals

This compound serves as a reagent in the synthesis of various agricultural chemicals, including pesticides and herbicides. Its chemical properties facilitate the development of thiol-containing compounds that enhance the effectiveness of these agrochemicals .

Case Study 1: this compound in Cancer Treatment

A study involving patients treated with ifosfamide revealed that this compound was a major metabolite excreted in urine, accounting for approximately 19.8% of the administered dose over 24 hours. This finding underscores the compound's relevance in understanding the pharmacokinetics and potential toxicity of ifosfamide .

Case Study 2: Cosmetic Application for Hyperpigmentation

A clinical pilot study evaluated the efficacy of a 10% this compound gel peel for treating periorbicular hyperpigmentation. Patients reported significant improvement in skin tone and texture following multiple applications, demonstrating its potential as a topical treatment for skin discoloration .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Metabolite of ifosfamide | Insights into toxicity mechanisms |

| Cosmetics | Depilatory creams, skin peels | Effective hair removal and skin exfoliation |

| Cleaning Agents | Automotive cleaners | Efficient removal of metal contaminants |

| Leather Processing | Hair removal during tanning | Eco-friendly alternative to harmful chemicals |

| Agricultural Chemicals | Synthesis of pesticides/herbicides | Enhanced effectiveness of agrochemicals |

作用机制

Thiodiglycolic acid exerts its effects primarily through its thiol and carboxylic acid functional groups. These groups allow it to participate in various chemical reactions, including the formation of complexes with metal ions. These complexes are used for the detection of metals and in various industrial processes . Additionally, this compound acts as a reducing agent, which is crucial in its applications as an antioxidant and in chemical synthesis .

相似化合物的比较

Thioglycolic Acid (Mercaptoacetic Acid): Similar in structure but contains a single carboxylic acid group.

Dithiodiglycolic Acid: An oxidation product of this compound, containing a disulfide bond.

Thiodiacetic Acid: The parent compound of this compound, containing two carboxylic acid groups and a sulfur atom.

Uniqueness: this compound is unique due to its dual carboxylic acid groups and sulfur atom, which confer distinct chemical properties and reactivity. Its ability to form complexes with metals and act as a reducing agent makes it valuable in various industrial and scientific applications .

生物活性

Thiodiglycolic acid (TDGA), a derivative of thioglycolic acid, has garnered attention due to its biological activity and potential implications in various fields, including toxicology and pharmacology. This article explores the biological effects, mechanisms of action, and relevant case studies related to TDGA.

This compound is characterized by its two thiol groups, which contribute to its reactivity and biological interactions. The molecular formula is C4H8O4S2, and it is often studied in the context of its role as a metabolite of certain drugs, particularly ifosfamide.

Biological Activity Overview

-

Toxicological Effects :

- Skin and Eye Irritation : Exposure to TDGA can lead to significant skin burns and eye damage. Reports indicate that contact with thioglycolic acid formulations can cause second-degree burns and corneal clouding .

- Systemic Toxicity : Inhalation or dermal exposure has been linked to severe systemic effects, including pulmonary edema and multi-organ failure .

- Reproductive Toxicity :

- Metabolic Effects :

Table 1: Summary of Key Research Findings on this compound

The biological activity of TDGA can be attributed to several mechanisms:

- Oxidative Stress : The presence of thiol groups allows TDGA to participate in redox reactions, potentially leading to oxidative stress within cells.

- Mitochondrial Dysfunction : By inhibiting carnitine-dependent fatty acid oxidation, TDGA disrupts normal mitochondrial function, which may contribute to its toxic effects during chemotherapy .

- Cellular Interactions : TDGA interacts with cellular membranes and proteins due to its reactive thiol groups, influencing various signaling pathways.

Clinical Implications

The toxicological profile of this compound raises concerns regarding its use in cosmetic products and industrial applications. Chronic exposure can lead to skin sensitization and allergic reactions among professionals frequently handling these compounds . Furthermore, understanding its metabolic pathways is crucial for improving safety measures in clinical settings where ifosfamide is used.

常见问题

Q. Basic: What are the optimal synthetic conditions for TDGA-derived compounds like thiophene-2,5-dicarboxylic acid?

Methodological Answer:

TDGA esters (e.g., dimethyl or diethyl thiodiglycolate) can be synthesized via refluxing TDGA with methanol/ethanol using stannous chloride (SnCl₂) as a catalyst. Optimal conditions include 4% SnCl₂ catalyst and 3-hour reflux, yielding >93% . Subsequent condensation with glyoxal trimer dehydrate in cyclohexane (molar ratio 1:0.4:4.4 for ester:glyoxal:KOH) under 5-hour reflux produces thiophene-2,5-dicarboxylic acid with ~90% yield .

Q. Basic: What safety protocols are critical when handling TDGA in laboratory settings?

Methodological Answer:

TDGA is corrosive and may cause severe skin/eye burns. Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid: Immediate flushing with water for 15+ minutes upon skin/eye contact; seek medical attention .

- Storage: Keep in sealed containers away from oxidizers and strong bases .

Q. Basic: Which analytical methods are validated for quantifying TDGA in biological samples?

Methodological Answer:

Gas chromatography (GC) is standardized for urinary TDGA detection, as per WS/T 63-1996 . For enhanced precision, deuterated TDGA (TDGA-d4) can serve as an internal standard in mass spectrometry (MS), leveraging its isotopic stability to minimize matrix interference .

Q. Advanced: How can conflicting safety data on TDGA’s ecological and toxicological hazards be resolved?

Methodological Answer:

Discrepancies in hazard classification (e.g., "no data" vs. reported corrosivity) require systematic risk assessment:

- Tiered Testing: Conduct OECD guideline studies (e.g., acute toxicity, mutagenicity) to fill data gaps .

- Comparative Analysis: Cross-reference Safety Data Sheets (SDS) from multiple suppliers (e.g., Combi-Blocks vs. Acros Organics) to identify consistent hazards .

- Precautionary Principle: Assume worst-case scenarios (e.g., treat as corrosive) until empirical data confirms otherwise .

Q. Advanced: What mechanistic role does TDGA play in Iron(III)-salen chloride-mediated oxidations?

Methodological Answer:

TDGA acts as a reducing agent in coordination chemistry. Iron(III)-salen chloride oxidizes TDGA via electron transfer, with axial ligands (e.g., chloride) modulating reaction kinetics. Mechanistic studies suggest sulfur-centered radical intermediates, validated via UV-Vis and EPR spectroscopy .

Q. Advanced: How does TDGA serve as a biomarker for ifosfamide-induced toxicity?

Methodological Answer:

Ifosfamide metabolism generates chloroacetaldehyde (CAA), which depletes glutathione (GSH) and forms TDGA as a terminal metabolite. Urinary TDGA levels correlate with CAA exposure, enabling toxicity monitoring via LC-MS/MS with deuterated internal standards . Thresholds >50 µg/mL TDGA in urine indicate significant ifosfamide toxicity .

Q. Basic: What are the physicochemical properties of TDGA relevant to experimental design?

Methodological Answer:

Key properties include:

- Solubility: Highly water-soluble (use aqueous buffers for biological assays) .

- Thermal Stability: Decomposes at >131°C; avoid high-temperature reactions .

- pKa: ~2.8 (carboxylic groups), influencing protonation states in acidic/basic conditions .

Q. Advanced: How can isotopic labeling (e.g., TDGA-d4) improve analytical accuracy in metabolic studies?

Methodological Answer:

TDGA-d4’s deuterium atoms reduce isotopic interference in MS, enabling precise quantification via isotope dilution. For example, spiking urine samples with TDGA-d4 corrects for matrix effects, achieving <5% coefficient of variation in inter-day assays .

Q. Advanced: What are the challenges in differentiating exogenous vs. endogenous TDGA sources in epidemiological studies?

Methodological Answer:

TDGA can originate from:

- Endogenous: Metabolism of ifosfamide or vinyl chloride .

- Exogenous: Contaminated food/water (e.g., bis(2-chloroethyl)ether degradation) .

Resolution: Use carbon isotope ratio mass spectrometry (IRMS) to distinguish biogenic vs. synthetic TDGA based on δ¹³C signatures .

Q. Basic: What are the stability considerations for TDGA under varying storage conditions?

Methodological Answer:

TDGA remains stable at room temperature but degrades in alkaline conditions (pH >9). Store at 2–8°C in amber glass vials to prevent photodegradation. Periodic NMR/HPLC purity checks are recommended for long-term storage .

属性

IUPAC Name |

2-(carboxymethylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZICZIVKIMRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051432 | |

| Record name | Thiodiglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] Tan powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thiodiglycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in ethanol, soluble in benzene, In water, 4X10+5 mg/l @ 25 deg, 400 mg/mL at 25 °C | |

| Record name | THIODIGLYCOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from water, A white powder or crystals from ethyl acetate/benzene, Colorless crystals | |

CAS No. |

123-93-3 | |

| Record name | Thiodiglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiodiglycollic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiodiglycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiodiglycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiodiglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiodi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIODIGLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/483M3RG5GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIODIGLYCOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 °C | |

| Record name | THIODIGLYCOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2707 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiodiacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。